molecular formula C24H36N2O3S B255466 ETHYL 6-METHYL-2-(2-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 6-METHYL-2-(2-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B255466
M. Wt: 432.6 g/mol
InChI Key: RFPUDJTYKWVUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 6-METHYL-2-(2-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a bicyclic azabicyclo[3.2.1]octane moiety and a benzothiophene ring.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ETHYL 6-METHYL-2-(2-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 6-METHYL-2-(2-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The azabicyclo[3.2.1]octane moiety can interact with neurotransmitter receptors, while the benzothiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar compounds include other benzothiophene derivatives and azabicyclo[3.2.1]octane-containing molecules. Compared to these compounds, ETHYL 6-METHYL-2-(2-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity .

Similar compounds include:

This detailed article provides a comprehensive overview of ETHYL 6-METHYL-2-(2-{1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCTAN-6-YL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H36N2O3S

Molecular Weight

432.6 g/mol

IUPAC Name

ethyl 6-methyl-2-[[2-(3,3,5-trimethyl-7-azabicyclo[3.2.1]octan-7-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H36N2O3S/c1-6-29-22(28)20-17-8-7-15(2)9-18(17)30-21(20)25-19(27)12-26-14-24(5)11-16(26)10-23(3,4)13-24/h15-16H,6-14H2,1-5H3,(H,25,27)

InChI Key

RFPUDJTYKWVUIJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CN3CC4(CC3CC(C4)(C)C)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CN3CC4(CC3CC(C4)(C)C)C

Origin of Product

United States

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